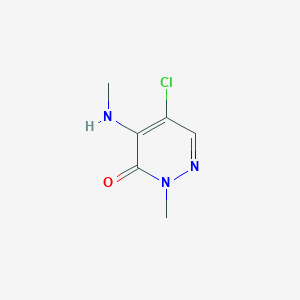

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one is a heterocyclic compound . It is a derivative of pyridazine, which is an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and an oxygen atom at the 3 position of the ring .

Synthesis Analysis

Pyridazinone derivatives have been synthesized and evaluated for various biological activities . For instance, the 3,4-dihydro-7-methyl-2H-pyridazino[4,5-b]-1,4-thiazin-8(7H)-one was prepared from intramolecular cyclization of 4-chloro-5-[2-chloroethyl-amino]-2-methyl-3(2H)-pyridaziones with sodium sulfide .Chemical Reactions Analysis

While specific chemical reactions involving 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one are not explicitly mentioned in the literature, pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Wissenschaftliche Forschungsanwendungen

Biocide in Aircraft Fuel Systems

This compound has been studied for its potential use as a biocide in aircraft fuel systems. The research assessed the effectiveness of this compound against three microbial isolates using minimum inhibitory concentrations and bacteriostatic tests, and showed that it had good activity against them .

Corrosion Inhibitor

Electrochemical studies were conducted to determine the impact of this compound on the 7B04 aluminum alloy, which is commonly used in the manufacture of aircraft fuel systems . The studies demonstrated that this compound acted as a cathodic inhibitor and exhibited certain levels of short-term and long-term corrosion inhibition effects at concentrations of 100 mg L −1 and 60 mg L −1, respectively .

Photopharmacology

The presence of several reactive substituents with different functionality, in combination with photochromic activity and fluorescent properties, makes the target compound a promising candidate for use as a switching molecule in photopharmacology .

Drug Delivery

The same properties that make this compound useful in photopharmacology also make it a promising candidate for use in drug delivery systems .

Wirkmechanismus

Target of Action

The primary target of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one is the bromodomain of PCAF (p300/CBP-Associated Factor) and GCN5 (General Control Nonderepressible 5) . These are multidomain proteins that have been implicated in retroviral infection, inflammation pathways, and cancer development .

Mode of Action

5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one interacts with its targets by acting as a potent, cell-penetrant, and selective inhibitor of the PCAF/GCN5 bromodomain . It was optimized from a weakly potent, nonselective pyridazinone hit to deliver high potency for the PCAF/GCN5 bromodomain .

Biochemical Pathways

The compound affects the biochemical pathways associated with retroviral infection, inflammation, and cancer development . .

Pharmacokinetics

The compound has been reported to havehigh solubility and cellular target engagement , which suggests it may have good bioavailability

Result of Action

The result of the compound’s action is the inhibition of the PCAF/GCN5 bromodomain , which can potentially impact processes such as retroviral infection, inflammation, and cancer development . The exact molecular and cellular effects are subject to ongoing research.

Action Environment

The action, efficacy, and stability of 5-Chloro-2-methyl-4-(methylamino)pyridazin-3-one can be influenced by various environmental factors. For instance, the pH value of the environment can affect its stability, with the optimal pH for use being between 4 and 8 . It is also soluble in water, low carbon alcohols, and ethylene glycol , which can influence its distribution and action in different environments.

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-4-(methylamino)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-8-5-4(7)3-9-10(2)6(5)11/h3,8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEDKTUDZMNRRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=NN(C1=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-methyl-4-(methylamino)-2,3-dihydropyridazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2495546.png)

![5-phenyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495554.png)

![5-[(3,4-dimethylphenyl)methyl]-2-methyl-2H-1,2,3,4-tetrazole](/img/structure/B2495555.png)

![N1-(3-methoxybenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2495557.png)

![1-benzyl-6,7-difluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2495562.png)